4,5-Dichloroisatin

Descripción general

Descripción

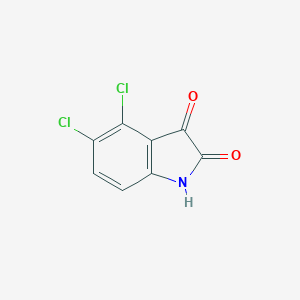

4,5-dicloro-1H-indol-2,3-diona es un compuesto químico con la fórmula molecular C8H3Cl2NO2. Es un derivado del indol, un sistema heterocíclico significativo que se encuentra en muchos productos naturales y fármacos. Este compuesto es conocido por su estructura única, que incluye dos átomos de cloro unidos al anillo de indol, lo que lo convierte en un intermedio valioso en la síntesis orgánica y en diversas aplicaciones de investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4,5-dicloro-1H-indol-2,3-diona normalmente implica la cloración de derivados del indol. Un método común es la reacción de indol-2,3-diona con gas cloro en condiciones controladas. La reacción se lleva a cabo normalmente en un disolvente inerte como el diclorometano o el cloroformo, y la temperatura se mantiene a un nivel bajo para evitar la sobrecloración .

Métodos de producción industrial: En entornos industriales, la producción de 4,5-dicloro-1H-indol-2,3-diona puede implicar métodos más eficientes y escalables. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y técnicas de cloración avanzadas para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 4,5-dicloro-1H-indol-2,3-diona sufre diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar diferentes estados de oxidación, que son útiles en diversas aplicaciones sintéticas.

Reducción: El compuesto puede reducirse para formar derivados menos clorados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir compuestos de mayor estado de oxidación, mientras que las reacciones de sustitución pueden producir una variedad de derivados de indol funcionalizados .

Aplicaciones Científicas De Investigación

Biological Activities

4,5-Dichloroisatin exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Notable applications include:

- Anticancer Activity : Research indicates that isatin derivatives, including this compound, possess significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as DNA binding and apoptosis induction .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against pathogenic microorganisms. Studies have reported its effectiveness against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .

- Anticonvulsant Effects : Some derivatives of isatin have been evaluated for their anticonvulsant properties. Computational studies suggest that this compound may influence ion channels associated with seizure activity .

Synthesis and Characterization

The synthesis of this compound typically involves the chlorination of isatin at the 4 and 5 positions. Various synthetic routes have been explored to enhance yield and purity:

- Chlorination Reactions : Direct chlorination methods using reagents like phosphorus oxychloride or thionyl chloride have been employed to synthesize this compound efficiently.

- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Studies

A study investigated the cytotoxic effects of this compound on human cancer cell lines (MCF7, HeLa). The results indicated that the compound exhibited IC50 values below 10 μM, suggesting strong anticancer potential .

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | <10 |

| HeLa | <10 |

| HepG2 | <15 |

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound showed effective inhibition with MIC values ranging from 5 to 20 mg/ml depending on the strain.

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | >20 |

Mechanistic Insights

The mechanism of action for the biological activities of this compound is linked to its ability to interact with biological macromolecules:

- DNA Binding : Studies have shown that the compound can intercalate into DNA structures, leading to inhibition of replication and transcription processes in cancer cells .

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor for certain enzymes involved in cancer metabolism and inflammation pathways.

Mecanismo De Acción

El mecanismo de acción de 4,5-dicloro-1H-indol-2,3-diona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o un activador de ciertas enzimas, dependiendo de su estructura y los grupos funcionales que estén unidos a él. Estas interacciones pueden llevar a diversos efectos biológicos, como la inhibición del crecimiento celular o la inducción de apoptosis en células cancerosas .

Compuestos similares:

Isatina: Otro derivado del indol con características estructurales similares pero diferentes grupos funcionales.

5-Nitroisatina: Un derivado del indol nitro-sustituido con propiedades químicas distintas.

7-Fluoroisatina: Un derivado del indol fluorado con reactividad única.

Singularidad de 4,5-dicloro-1H-indol-2,3-diona: La presencia de dos átomos de cloro en 4,5-dicloro-1H-indol-2,3-diona lo hace único en comparación con otros derivados del indol. Esta característica estructural confiere reactividad y actividad biológica específicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .

Comparación Con Compuestos Similares

Isatin: Another indole derivative with similar structural features but different functional groups.

5-Nitroisatin: A nitro-substituted indole derivative with distinct chemical properties.

7-Fluoroisatin: A fluorinated indole derivative with unique reactivity.

Uniqueness of 4,5-Dichloro-1H-indole-2,3-dione: The presence of two chlorine atoms in 4,5-dichloro-1H-indole-2,3-dione makes it unique compared to other indole derivatives. This structural feature imparts specific reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

4,5-Dichloroisatin is a derivative of isatin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and cytotoxic properties. The findings are supported by data tables and case studies from various research sources.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_8H_4Cl_2N_O

- Molecular Weight : 202.03 g/mol

- IUPAC Name : 4,5-dichloro-1H-indole-2,3-dione

This compound features two chlorine atoms at the 4 and 5 positions of the isatin ring, which significantly influences its biological activity.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 75 | 12 |

| Pseudomonas aeruginosa | >100 | - |

In a study conducted by Singh et al., this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, although it was less effective against Pseudomonas aeruginosa compared to Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal properties of this compound have also been explored. It has shown promising results against various fungal pathogens.

| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Aspergillus niger | 40 | 18 |

| Candida albicans | 60 | 14 |

Research indicates that the compound exhibits strong antifungal activity, particularly against Aspergillus niger, with an MIC value of 40 µg/mL .

Antiviral Activity

This compound has been investigated for its antiviral properties as well. A study highlighted its potential against HIV-1 replication.

- IC50 Value : The IC50 value for inhibiting HIV-1 replication was found to be approximately 25 µM.

- Mechanism : It is suggested that the compound interferes with viral entry or replication processes .

Cytotoxicity and Chemotherapeutic Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | <10 |

| HeLa | <15 |

| HepG2 | <12 |

The results indicate that this compound has significant cytotoxic effects on cancer cells, making it a candidate for further development as a chemotherapeutic agent .

Case Studies and Research Findings

- Antibacterial Study : A comprehensive study on the synthesis and antibacterial activity of isatin derivatives reported that compounds similar to this compound showed enhanced activity due to their structural modifications .

- Antiviral Research : In vivo studies have confirmed that derivatives of isatin can inhibit HIV-1 replication effectively. The structural characteristics of these compounds play a crucial role in their antiviral potency .

- Cytotoxic Evaluation : A recent study demonstrated that metal complexes derived from isatin exhibited superior cytotoxicity compared to their parent compounds. This suggests that further modifications could enhance the therapeutic potential of this compound .

Propiedades

IUPAC Name |

4,5-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWHYAXEFLETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408697 | |

| Record name | 4,5-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-47-0 | |

| Record name | 4,5-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.